molecular formula C17H19NO6 B12199518 ethyl N-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycinate

ethyl N-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycinate

Cat. No.: B12199518
M. Wt: 333.3 g/mol
InChI Key: HBWJYJUHNFOQKH-UHFFFAOYSA-N
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Description

Ethyl N-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycinate is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a chromen-7-yl group, which is a key structural feature contributing to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycinate typically involves the esterification of 4-methyl-2-oxo-2H-chromen-7-yl acetic acid with ethyl glycinate. The reaction is carried out in the presence of a coupling agent such as N,N’-carbonyldiimidazole to activate the carboxylic acid group . The reaction conditions include mild temperatures and an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl N-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include hydroxylated derivatives, quinone derivatives, and substituted amides and esters. These products can exhibit different biological activities and properties compared to the parent compound .

Mechanism of Action

The mechanism of action of ethyl N-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycinate involves its interaction with specific molecular targets. The chromen-7-yl group can interact with enzymes and receptors, modulating their activity. The compound can also generate reactive oxygen species upon light activation, leading to oxidative stress in target cells . These interactions and effects contribute to its biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl N-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycinate is unique due to its specific combination of a chromen-7-yl group with an ethyl glycinate moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C17H19NO6

Molecular Weight

333.3 g/mol

IUPAC Name

ethyl 2-[2-(4-methyl-2-oxochromen-7-yl)oxypropanoylamino]acetate

InChI

InChI=1S/C17H19NO6/c1-4-22-16(20)9-18-17(21)11(3)23-12-5-6-13-10(2)7-15(19)24-14(13)8-12/h5-8,11H,4,9H2,1-3H3,(H,18,21)

InChI Key

HBWJYJUHNFOQKH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC(=O)C(C)OC1=CC2=C(C=C1)C(=CC(=O)O2)C

Origin of Product

United States

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